1-(Pyrrolidin-2-yl)pent-4-en-1-one
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Overview
Description
1-(Pyrrolidin-2-yl)pent-4-en-1-one is an organic compound that features a pyrrolidine ring attached to a pent-4-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)pent-4-en-1-one typically involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the pent-4-en-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Pyrrolidin-2-yl)pent-4-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound shares a similar pyrrolidine ring but has a pyridine moiety instead of a pent-4-en-1-one group.
Pyrrolidine-2-one: A simpler analog that lacks the pent-4-en-1-one group, often used in drug discovery.
Uniqueness: 1-(Pyrrolidin-2-yl)pent-4-en-1-one is unique due to its combination of the pyrrolidine ring and the pent-4-en-1-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-9(11)8-5-4-7-10-8/h2,8,10H,1,3-7H2 |
InChI Key |
CZIHPUDLMCICSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1CCCN1 |
Origin of Product |
United States |
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